Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Overview
Description
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with various targets, including human microglia and neuronal cell models .
Mode of Action
Pyrimidine derivatives have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The possible mechanism of action of pyrimidine derivatives was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are primarily through binding to the active sites of these enzymes, thereby influencing their activity. Additionally, it may interact with proteins involved in DNA synthesis and repair, affecting cellular processes at the molecular level.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting nucleotide synthesis and cell proliferation. Additionally, it can activate certain receptors, leading to downstream signaling events that influence cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, such as cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . For example, it can be metabolized by enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, leading to changes in metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and affect cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression. Additionally, it may be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-6-methoxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2-Chloro-4-methylpyridine
- 2-Amino-4-chloro-6-methoxypyrimidine
Uniqueness
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents make it a versatile intermediate for various chemical reactions, and its ester group enhances its solubility and reactivity in organic synthesis.
Properties
IUPAC Name |
methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRCZEMNPQCPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254627 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-34-7 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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